molecular formula C18H19NO3 B15039491 (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B15039491
M. Wt: 297.3 g/mol
InChI Key: BXEDJRYNRFBFHC-DHZHZOJOSA-N
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Description

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a methylphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 2,4-dimethoxyaniline with 4-methylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases. It is studied for its ability to modulate biological pathways and its efficacy in preclinical models.

    Industry: Utilized in the development of specialty chemicals and advanced materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    (2E)-N-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and interactions with biological targets.

    (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Features an additional methoxy group, potentially enhancing its solubility and bioavailability.

Uniqueness

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both dimethoxy and methyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO3/c1-13-4-6-14(7-5-13)8-11-18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b11-8+

InChI Key

BXEDJRYNRFBFHC-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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